2-(3-Bromophenyl)sulfanylacetonitrile
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Overview
Description
2-(3-Bromophenyl)sulfanylacetonitrile is an organic compound with the molecular formula C8H6BrNS and a molecular weight of 228.11 g/mol. It is characterized by the presence of a bromophenyl group attached to a sulfanylacetonitrile moiety. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)sulfanylacetonitrile typically involves the reaction of 3-bromobenzyl chloride with thiourea, followed by the addition of sodium cyanide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)sulfanylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3-Bromophenyl)sulfanylacetonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)sulfanylacetonitrile involves its interaction with various molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the sulfanylacetonitrile moiety can undergo nucleophilic addition reactions. These interactions can modulate biological pathways and affect cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-Bromophenyl)sulfanylacetonitrile include:
Uniqueness
What sets this compound apart from these similar compounds is the presence of the sulfanyl group, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications .
Biological Activity
2-(3-Bromophenyl)sulfanylacetonitrile is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C9H8BrN2S. The presence of the bromophenyl group and the sulfanyl functional group contributes to its reactivity and biological interactions.
Research indicates that compounds similar to this compound can modulate various biological pathways. One significant mechanism involves the modulation of nuclear receptors, particularly NR2F6, which plays a crucial role in immune response and cancer cell proliferation. The compound's ability to influence NR2F6 activity may lead to alterations in cellular differentiation and immune modulation, making it a candidate for cancer therapy .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer and lung cancer cells. The mechanism appears to be linked to the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways associated with NR2F6 .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses antibacterial activity against several Gram-negative bacteria. This activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with essential metabolic processes within the bacteria .
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM. The study concluded that the compound induces apoptosis through caspase activation and downregulation of anti-apoptotic proteins .
Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial properties, this compound was tested against Escherichia coli and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL for both bacterial strains, indicating moderate antibacterial activity. Further investigations suggested that the compound may enhance the efficacy of conventional antibiotics when used in combination therapies .
Data Table: Summary of Biological Activities
Activity Type | Target Organism/Cell Type | IC50/MIC (µM) | Mechanism of Action |
---|---|---|---|
Anticancer | MCF-7 Breast Cancer | 15 | Induction of apoptosis via caspase activation |
Antimicrobial | E. coli | 32 | Disruption of cell membrane integrity |
Antimicrobial | P. aeruginosa | 32 | Inhibition of metabolic processes |
Properties
IUPAC Name |
2-(3-bromophenyl)sulfanylacetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIIDFXWQGFHJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)SCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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